Aldh3A1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

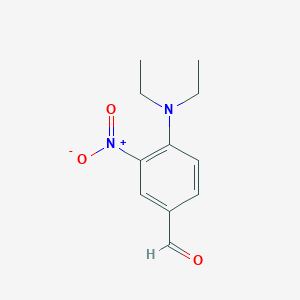

4-(diethylamino)-3-nitrobenzaldehyde |

InChI |

InChI=1S/C11H14N2O3/c1-3-12(4-2)10-6-5-9(8-14)7-11(10)13(15)16/h5-8H,3-4H2,1-2H3 |

InChI Key |

GAIBXTKNUDDQMR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Aldh3A1-IN-2: A Technical Guide to its Discovery, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 3A1 (ALDH3A1), an enzyme crucial in the detoxification of aldehydes, has emerged as a significant target in cancer therapy. Its overexpression in various tumor types is linked to drug resistance and poor patient outcomes. This has spurred the development of selective ALDH3A1 inhibitors to enhance the efficacy of existing chemotherapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent ALDH3A1 inhibitor, Aldh3A1-IN-2 (also known as Compound 19).

Discovery of this compound

This compound was identified through the expansion of the 4-(diethylamino)benzaldehyde (DEAB) scaffold, a known pan-inhibitor of ALDH isoforms. A study focused on synthesizing and evaluating a series of DEAB analogues led to the discovery of compound 19 as a potent and selective inhibitor of ALDH3A1.[1]

Quantitative Data Summary

The inhibitory activity of this compound and its parent compound, DEAB, against ALDH3A1 are summarized in the table below for easy comparison.

| Compound | IC50 (µM) for ALDH3A1 | Ki (µM) for ALDH3A1 |

| This compound (Compound 19) | 1.29 | 0.24 ± 0.04 |

| DEAB | >200 | Not reported |

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic substitution reaction. The general synthetic scheme is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol:

The synthesis of 4-((3-iodobenzyl)oxy)-N,N-diethylaniline (this compound) is carried out as follows:

-

Reactant Preparation: To a solution of 4-hydroxy-N,N-diethylaniline (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K2CO3) (2 equivalents).

-

Addition of Alkylating Agent: Add 1-(bromomethyl)-3-iodobenzene (1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Workup: After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Experimental Protocols

ALDH3A1 Inhibition Assay

The inhibitory activity of this compound against ALDH3A1 is determined using a spectrophotometric assay that monitors the reduction of NAD+ to NADH at 340 nm.

Caption: Experimental workflow for ALDH3A1 inhibition assay.

-

Assay Components:

-

Assay Buffer: 25 mM sodium pyrophosphate, pH 9.0.

-

NAD+ Solution: 2.5 mM in assay buffer.

-

Substrate: 4-Nitrobenzaldehyde (4-NBA) at various concentrations.

-

Enzyme: Recombinant human ALDH3A1.

-

Inhibitor: this compound dissolved in DMSO, with serial dilutions prepared.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, NAD+ solution, and the inhibitor (or DMSO for control).

-

Add the ALDH3A1 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the 4-NBA substrate.

-

Immediately measure the increase in absorbance at 340 nm over time using a plate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

ALDH3A1 Signaling Pathway in Cancer

ALDH3A1 is implicated in several signaling pathways that promote cancer cell survival, proliferation, and drug resistance. Inhibition of ALDH3A1 by this compound is expected to disrupt these pathways.

Caption: ALDH3A1 signaling in cancer and the point of intervention for this compound.

This pathway illustrates that by inhibiting ALDH3A1, this compound prevents the detoxification of cytotoxic aldehydes generated by oxidative stress and chemotherapy. This leads to an accumulation of these toxic species, ultimately promoting cancer cell death and overcoming drug resistance.

Conclusion

This compound represents a significant advancement in the development of selective ALDH3A1 inhibitors. Its potent and specific activity makes it a valuable tool for researchers studying the role of ALDH3A1 in cancer and a promising lead compound for the development of novel anticancer therapies. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this critical area of oncology.

References

Unveiling the Core Function of Selective ALDH3A1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in cellular detoxification, primarily involved in the oxidation of aldehydes generated from metabolic processes and xenobiotic exposure. Its overexpression in certain cancers is linked to chemoresistance, making it a compelling target for therapeutic intervention. This technical guide delves into the core function of selective ALDH3A1 inhibitors, using well-characterized examples to illustrate their mechanism of action, experimental validation, and potential in enhancing cancer therapy. While a specific compound designated "Aldh3A1-IN-2" is not prominently documented in publicly available research, this guide will focus on the functions of extensively studied selective ALDH3A1 inhibitors to provide a comprehensive understanding of this class of molecules.

Introduction to ALDH3A1

ALDH3A1 is a cytosolic enzyme that catalyzes the NAD(P)+-dependent oxidation of a variety of aldehydes to their corresponding carboxylic acids.[1] This enzymatic activity is crucial for protecting cells from the cytotoxic effects of reactive aldehydes, which can be byproducts of lipid peroxidation or components of xenobiotics.[2] Notably, ALDH3A1 is highly expressed in tissues such as the cornea, where it contributes to UV radiation absorption and protection against oxidative stress.[3] In the context of oncology, elevated levels of ALDH3A1 have been implicated in the detoxification of chemotherapeutic agents, particularly oxazaphosphorines like cyclophosphamide, thereby contributing to drug resistance in various tumor types.[1][4]

The Core Function of Selective ALDH3A1 Inhibitors

The primary function of selective ALDH3A1 inhibitors is to block the enzymatic activity of ALDH3A1, thereby preventing the detoxification of its substrates. This inhibition has significant implications in cancer therapy, where it can sensitize cancer cells to chemotherapeutic drugs.

Sensitization to Chemotherapy

The most well-documented function of selective ALDH3A1 inhibitors is the enhancement of the cytotoxic effects of cyclophosphamide and its analogs, such as mafosfamide.[4][5] Cyclophosphamide is a prodrug that is metabolically activated to form aldophosphamide. ALDH3A1 can metabolize aldophosphamide into a non-toxic carboxyphosphamide, thus reducing the effective concentration of the active cytotoxic agent.[1] By inhibiting ALDH3A1, selective inhibitors prevent this detoxification step, leading to an accumulation of the toxic aldophosphamide and subsequent cancer cell death.[1][5]

The logical relationship of this process is illustrated in the following diagram:

Caption: Signaling pathway of cyclophosphamide metabolism and the action of ALDH3A1 inhibitors.

Induction of Oxidative Stress

Some antineoplastic agents exert their effects by inducing oxidative stress and generating lipid peroxidation products.[4] ALDH3A1 plays a role in detoxifying these lipid peroxidation products.[4] Therefore, selective inhibition of ALDH3A1 can potentially enhance the efficacy of such cancer therapies by preventing the detoxification of these cytotoxic aldehydes.[1][4]

Quantitative Data on Selective ALDH3A1 Inhibitors

The efficacy and selectivity of ALDH3A1 inhibitors are quantified through various metrics, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) being the most common. The following tables summarize key quantitative data for exemplar selective ALDH3A1 inhibitors.

| Inhibitor | Target | IC50 (µM) | Selectivity Notes | Reference |

| CB29 | ALDH3A1 | 16 | No inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 up to 250 µM. | [5] |

| CB7 | ALDH3A1 | 0.2 | No inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 activity. | [4][6] |

| Inhibitor | Mode of Inhibition (vs. Aldehyde) | Ki (nM) | Reference |

| CB7 | Competitive | 82 ± 6 | [4] |

| Cell Line | Treatment | ED50 of Mafosfamide (µM) | Fold Drop in ED50 | Reference |

| SF767 | Mafosfamide alone | 146 ± 2 | - | [5] |

| SF767 | Mafosfamide + CB29 | 92 ± 4 | 1.6 | [5] |

| SF767 | Mafosfamide + CB7 | 96 ± 6 | 1.5 | [4] |

| SF767 | Mafosfamide + A64 (CB7 analog) | 75 ± 5 | 1.9 | [4] |

| SF767 | Mafosfamide + A70 (CB7 analog) | 74 ± 4 | 2.0 | [4] |

Experimental Protocols

ALDH3A1 Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against ALDH3A1.

Caption: A typical experimental workflow for an ALDH3A1 inhibition assay.

Detailed Methodology:

-

Reagents: Purified recombinant human ALDH3A1, NADP+, benzaldehyde (or another suitable aldehyde substrate), buffer (e.g., 10 mM HEPES, pH 7.5), and the test inhibitor dissolved in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

In a 96-well plate, combine the buffer, NADP+, and ALDH3A1 enzyme.

-

Add varying concentrations of the test inhibitor.

-

Incubate for a defined period at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the aldehyde substrate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

-

Data Analysis: Calculate the initial reaction velocities and determine the percent inhibition for each inhibitor concentration relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Mafosfamide Sensitization Assay

This protocol describes how to assess the ability of an ALDH3A1 inhibitor to sensitize cancer cells to mafosfamide.

Detailed Methodology:

-

Cell Culture: Culture ALDH3A1-expressing cancer cell lines (e.g., A549 or SF767) and a control cell line lacking ALDH3A1 expression (e.g., CCD-13Lu) in appropriate media.

-

Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of mafosfamide in the presence or absence of a fixed concentration of the ALDH3A1 inhibitor.

-

-

Cell Viability Assessment: After a set incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Determine the ED50 (effective dose for 50% reduction in cell viability) of mafosfamide for each condition. A decrease in the ED50 of mafosfamide in the presence of the inhibitor in ALDH3A1-expressing cells indicates sensitization.

Conclusion

Selective inhibitors of ALDH3A1 represent a promising class of therapeutic agents with the potential to overcome chemoresistance in cancers that overexpress this enzyme. By specifically targeting ALDH3A1, these compounds can enhance the efficacy of existing chemotherapeutic drugs like cyclophosphamide. The detailed characterization of inhibitors such as CB29 and CB7 provides a solid foundation for the further development and optimization of ALDH3A1-targeted therapies. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and evaluation of novel selective ALDH3A1 inhibitors in preclinical and clinical settings.

References

- 1. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldehyde dehydrogenase 3 family, member A1 - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Aldh3A1-IN-2: A Selective Inhibitor of Aldehyde Dehydrogenase 3A1

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 3A1 (ALDH3A1) is a member of the aldehyde dehydrogenase superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. ALDH3A1 is notably expressed in various tissues, including the stomach, esophagus, and lung.[1] In the context of oncology, ALDH3A1 has garnered significant attention due to its association with cancer progression, drug resistance, and cancer stem cell biology.[2][3] Elevated expression of ALDH3A1 has been observed in several cancer types, including prostate, lung, and gastric cancers.[2] Its role in detoxifying chemotherapeutic agents, such as cyclophosphamide, and in regulating cellular redox homeostasis makes it a compelling target for therapeutic intervention.[3][4]

This technical guide provides an in-depth overview of Aldh3A1-IN-2 (also referred to as Compound 19), a potent and selective inhibitor of ALDH3A1.[5][6] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of ALDH3A1.

Quantitative Data Summary

This compound has been characterized as a potent and selective inhibitor of the ALDH3A1 isoform. Its inhibitory activity has been quantified through various enzymatic assays, and its antiproliferative effects have been demonstrated in prostate cancer cell lines. The key quantitative data are summarized in the tables below.

| Inhibitor | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| This compound (Compound 19) | ALDH3A1 | 1.29 | 0.24 ± 0.04 | Competitive | [5][6] |

| This compound (Compound 19) | ALDH1A1 | > 50 | - | - | [2] |

| This compound (Compound 19) | ALDH1A3 | > 50 | - | - | [2] |

| Table 1: In Vitro Enzymatic Inhibition Data for this compound |

| Cell Line | Compound | IC50 (µM) | Reference |

| PC-3 (Prostate Cancer) | This compound (Compound 19) | 10-200 | [5][6] |

| LNCaP (Prostate Cancer) | This compound (Compound 19) | 10-200 | [5][6] |

| DU145 (Prostate Cancer) | This compound (Compound 19) | 10-200 | [5][6] |

| Table 2: Antiproliferative Activity of this compound in Prostate Cancer Cell Lines |

Experimental Protocols

ALDH3A1 Enzyme Inhibition Assay

This protocol describes the method used to determine the in vitro inhibitory activity of this compound against the ALDH3A1 enzyme. The assay is based on monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

-

Recombinant human ALDH3A1 enzyme

-

This compound (Compound 19)

-

4-Nitrobenzaldehyde (4-NBA) as the substrate

-

NAD+ as the cofactor

-

Sodium pyrophosphate buffer (pH 8.5)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Sodium pyrophosphate buffer

-

NAD+ solution

-

Varying concentrations of this compound

-

Recombinant ALDH3A1 enzyme

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate, 4-NBA.

-

Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH production is proportional to the enzyme activity.

-

To determine the IC50 value, plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

For kinetic studies to determine the inhibition type and Ki value, the assay is performed with varying concentrations of both the inhibitor and the substrate. The data is then fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).[5][6]

Antiproliferative (Cell Viability) Assay

This protocol outlines a general method for assessing the effect of this compound on the proliferation of prostate cancer cell lines, such as PC-3, LNCaP, and DU145. A common method for this is the MTT or AlamarBlue assay.

Materials:

-

Prostate cancer cell lines (e.g., PC-3, LNCaP, DU145)

-

Complete cell culture medium

-

This compound (Compound 19)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor stock).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add the MTT or AlamarBlue reagent to each well according to the manufacturer's instructions.

-

Incubate for a further 2-4 hours to allow for the conversion of the reagent by viable cells.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance (for MTT) or fluorescence (for AlamarBlue) using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][7]

Signaling Pathways and Mechanisms of Action

References

- 1. ALDH3A1 General Information | Sino Biological [sinobiological.com]

- 2. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Characterization, Antimicrobial Activity and In Vitro Antiproliferative Potential of Alchemilla vulgaris Auct Root Extract against Prostate (PC-3), Breast (MCF-7) and Colorectal Adenocarcinoma (Caco-2) Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Role of ALDH3A1 in cancer progression

An In-depth Technical Guide on the Role of ALDH3A1 in Cancer Progression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aldehyde Dehydrogenase 3A1 (ALDH3A1), a member of the ALDH superfamily, plays a critical and often paradoxical role in the progression of various cancers. Primarily known for its function in detoxifying endogenous and exogenous aldehydes, its dysregulation is frequently implicated in tumorigenesis, metastasis, and chemoresistance. In many solid tumors, such as lung, gastric, and colorectal cancers, elevated ALDH3A1 expression is associated with poor prognosis, increased cell proliferation, enhanced metastatic potential, and resistance to chemotherapeutic agents like cyclophosphamide.[1][2] It achieves this by mitigating oxidative stress, participating in cancer stem cell (CSC) maintenance, and modulating key signaling pathways including p53/BAG1, Wnt/β-catenin, and IL-6/STAT3.[1][3][4] Conversely, in some contexts like oral squamous cell carcinoma, ALDH3A1 acts as a tumor suppressor, with lower expression correlating with a higher incidence of lymph node metastasis.[1][4] This technical guide provides a comprehensive overview of the multifaceted role of ALDH3A1 in oncology, summarizing its expression across different cancers, detailing its molecular mechanisms and signaling networks, and outlining key experimental protocols for its study.

Introduction

The Aldehyde Dehydrogenase (ALDH) superfamily comprises NAD(P)+-dependent enzymes that are essential for oxidizing a wide range of reactive aldehydes to their corresponding carboxylic acids.[1][5] This function is a critical cellular defense mechanism against the toxic effects of aldehydes generated from metabolic processes and environmental exposures.[2] Within this superfamily, ALDH3A1 is a cytosolic enzyme notably expressed in tissues like the cornea, stomach, and esophagus.[4][5] Beyond its canonical role in detoxification and protecting cells from UV-induced oxidative stress, ALDH3A1 has been identified as a significant modulator of cancer pathophysiology.[1][6][7] Its involvement in drug resistance, particularly to oxazaphosphorine agents like cyclophosphamide, has positioned it as a key player in chemotherapy failure.[5][8][9] Furthermore, its association with CSCs highlights its role in tumor initiation, self-renewal, and recurrence.[2][10]

Expression and Prognostic Significance of ALDH3A1 in Cancer

The expression of ALDH3A1 is highly variable across different tumor types, and its levels often correlate with clinical outcomes. This differential expression underscores its context-dependent role as either an oncogene or a tumor suppressor.

| Cancer Type | ALDH3A1 Expression Level | Associated Prognosis | Reference |

| Lung Adenocarcinoma | High | Poor | [1][3][11] |

| Gastric Cancer | High | Poor | [1] |

| Colorectal Cancer | High | Poor | [1] |

| Liver Cancer | High | Poor | [1] |

| Pancreatic Cancer | High | Poor | [1] |

| Ovarian Cancer | High | Poor | [1] |

| Prostate Cancer | High | Poor | [1] |

| Melanoma | High | Poor | [10][12] |

| Oral Squamous Cell Carcinoma (OSCC) | Low | Poor | [1][4] |

In lung adenocarcinoma, high ALDH3A1 expression is significantly correlated with metastasis and poorer overall survival.[3][11] Similarly, in gastric cancer, increased expression is associated with poor differentiation and advanced tumor staging.[1] In stark contrast, OSCC tissues show significantly decreased ALDH3A1 levels compared to adjacent normal tissues, and this lower expression is linked to a higher incidence of lymph node metastasis and worse patient survival.[4]

Core Mechanisms of ALDH3A1 in Cancer Progression

ALDH3A1 influences cancer progression through several interconnected mechanisms, from direct effects on cell behavior to broad modulation of the tumor microenvironment.

Cell Proliferation, Motility, and Invasion

In many cancers, ALDH3A1 actively promotes tumor growth and spread. In lung adenocarcinoma cell lines, knockdown of ALDH3A1 via shRNA resulted in decreased proliferation, migration, and invasion capabilities.[3] This is often linked to its role in epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire migratory and invasive properties.[3] In OSCC, where it acts as a tumor suppressor, overexpression of ALDH3A1 inhibits cell proliferation, migration, and invasion, and can arrest the cell cycle at the G1 phase.[4]

Chemoresistance

A well-documented function of ALDH3A1 in oncology is its ability to confer multi-modality resistance to cancer therapies.[13][14] This is primarily achieved by metabolizing and detoxifying chemotherapeutic agents.

| Drug/Treatment | Cancer Type | Mechanism of Resistance | Reference |

| Cyclophosphamide (and its analogs) | Lung, Breast, Colon Cancer | Detoxification of the active intermediate, aldophosphamide, to the less toxic carboxyphosphamide. | [5][8][9] |

| Paclitaxel | Lung, Breast Cancer | ALDH3A1 is a downstream target of the chemoresistance gene MTDH; its downregulation increases sensitivity. | [5][8] |

| Doxorubicin | Breast Cancer | Overexpression of ALDH3A1 enhances cell resistance. | [13][14] |

| Etoposide | Breast Cancer | Overexpression of ALDH3A1 enhances cell resistance. | [13][14] |

| 5-Fluorouracil | Breast Cancer | Overexpression of ALDH3A1 enhances cell resistance. | [14] |

| Gamma Radiation & H₂O₂ | Breast Cancer | Increased tolerance to radiation and oxidative stress. | [13][14] |

Selective inhibition of ALDH3A1 has been shown to re-sensitize cancer cells to these agents, highlighting its potential as a therapeutic target to overcome drug resistance.[8][15]

Oxidative Stress Regulation and Metabolism

ALDH3A1 plays a crucial role in protecting cancer cells from oxidative stress by detoxifying reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), which are byproducts of lipid peroxidation.[6][7] This antioxidant function helps maintain cellular homeostasis and supports the survival of cancer cells in the often-hostile tumor microenvironment.[7] Furthermore, ALDH3A1 can influence cellular metabolism. In lung cancer, it has been shown to enhance glycolysis, providing the energy required for rapid cell migration and invasion.[3]

Role in Cancer Stem Cells (CSCs) and Immune Evasion

ALDH activity is a widely recognized marker for CSCs in various solid tumors, including lung cancer and melanoma.[10][12] ALDH3A1 is mechanistically involved in maintaining the stemness phenotype, which includes properties of self-renewal, differentiation, and tumor initiation.[10] High ALDH3A1 expression is associated with an expansion of the CSC population and the expression of stem-like markers such as SOX2, OCT4, and NANOG.[12][16]

Recent evidence also links ALDH3A1 to immune evasion. In melanoma and lung cancer, high ALDH3A1 expression correlates with increased expression of the immune checkpoint protein PD-L1.[10][12] This ALDH3A1-driven PD-L1 expression can shield tumor cells from immune-mediated destruction, and overexpression of ALDH3A1 was found to reduce the proliferation of co-cultured peripheral blood mononuclear cells (PBMCs).[12]

Key Signaling Pathways Involving ALDH3A1

ALDH3A1 function is integrated into a complex network of signaling pathways that regulate its expression and mediate its downstream effects on cancer progression.

Upstream Regulation of ALDH3A1

Several transcription factors and signaling molecules regulate ALDH3A1 expression:

-

Positive Regulators: NRF2 (Nuclear factor erythroid 2-related factor-2), NROB1 (Nuclear Receptor Subfamily 0 Group B Member 1), and the p53/BAG1 axis are known to induce ALDH3A1 expression.[1][3]

-

Negative Regulators: PPARγ (Peroxisome proliferator-activated receptor gamma) has been shown to suppress its expression.[1]

Downstream Pathways and Effectors

ALDH3A1, in turn, modulates several critical cancer-related pathways:

-

p53/BAG1 Axis: In lung adenocarcinoma, ALDH3A1 regulates the expression of Bcl-2-associated athanogene 1 (BAG1) through p53, which enhances cell proliferation and metastasis.[3][11]

-

IL-6/STAT3 Pathway: In OSCC, ALDH3A1 inhibits the IL-6/STAT3 signaling pathway, which leads to the suppression of EMT.[4]

-

Wnt/β-catenin & NF-κB: High ALDH3A1 expression can activate these pathways to promote cell proliferation and help cancer cells evade an anti-cancer response.[1]

-

PD-L1 Expression: ALDH3A1 activity can increase the expression of PD-L1, contributing to an immunosuppressive tumor microenvironment.[10][12]

Caption: ALDH3A1 upstream regulation and downstream signaling pathways in cancer.

ALDH3A1 as a Therapeutic Target

Given its role in promoting chemoresistance and metastasis, ALDH3A1 is an attractive target for cancer therapy. Selective inhibitors of ALDH3A1 have been developed and show promise in preclinical studies. For example, benzimidazole analogues and other small molecules like CB7 and CB29 can selectively inhibit ALDH3A1.[5][8][9] Co-administration of these inhibitors with conventional chemotherapy, such as mafosfamide, sensitizes ALDH3A1-expressing cancer cells to the treatment without affecting cells that lack ALDH3A1 expression.[5][9] This suggests a strategy to overcome drug resistance and enhance the efficacy of existing anti-cancer drugs.

Caption: Therapeutic strategy of inhibiting ALDH3A1 to overcome chemoresistance.

Key Experimental Protocols

Studying the function of ALDH3A1 requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

References

- 1. journal-dtt.org [journal-dtt.org]

- 2. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALDH3A1 driving tumor metastasis is mediated by p53/BAG1 in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALDH3A1 acts as a prognostic biomarker and inhibits the epithelial mesenchymal transition of oral squamous cell carcinoma through IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jcancer.org [jcancer.org]

- 12. ALDH3A1 Overexpression in Melanoma and Lung Tumors Drives Cancer Stem Cell Expansion, Impairing Immune Surveillance through Enhanced PD-L1 Output - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ALDH3A1 | Cancer Genetics Web [cancer-genetics.org]

- 14. Aldehyde dehydrogenase 3A1 promotes multi-modality resistance and alters gene expression profile in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. usiena-air.unisi.it [usiena-air.unisi.it]

ALDH3A1-IN-2 and its Implications for Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in cellular defense against oxidative stress, primarily by detoxifying aldehydes generated during lipid peroxidation.[1][2] Its role in cytoprotection has made it a target of interest for therapeutic intervention in various diseases, including cancer. This technical guide focuses on ALDH3A1-IN-2, a potent inhibitor of ALDH3A1, and explores its potential impact on oxidative stress-related signaling pathways. While publicly available information on this compound is limited, this document synthesizes the existing data and provides a framework for its investigation based on the known functions of its target enzyme.

This compound, also referred to as Compound 19, has been identified as a potent inhibitor of ALDH3A1.[3][4] Its ability to modulate ALDH3A1 activity suggests significant potential in sensitizing cancer cells to therapies that induce oxidative stress and in studying the intricate roles of ALDH3A1 in cellular homeostasis.

Quantitative Data

The inhibitory potency of this compound against its target enzyme is a key parameter for its use in research and potential therapeutic development. The available data is summarized below.

| Compound Name | Target | IC50 (μM) |

| This compound (Compound 19) | ALDH3A1 | 1.29[3] |

Core Signaling Pathways

Inhibition of ALDH3A1 by this compound is expected to disrupt the cellular redox balance by preventing the detoxification of reactive aldehydes. This disruption can lead to the accumulation of these toxic species, thereby inducing oxidative stress and activating downstream signaling pathways.

One of the primary consequences of ALDH3A1 inhibition is the accumulation of lipid peroxidation-derived aldehydes, such as 4-hydroxy-2-nonenal (4-HNE).[1] 4-HNE is a highly reactive aldehyde that can form adducts with proteins, lipids, and DNA, leading to cellular dysfunction and apoptosis.[5]

The elevation of reactive oxygen species (ROS) and reactive aldehydes due to ALDH3A1 inhibition can trigger several key signaling cascades:

-

Nrf2 Pathway: Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the expression of antioxidant response element (ARE)-driven genes. These genes encode for a battery of cytoprotective enzymes. While ALDH3A1 itself is involved in mitigating oxidative stress, its inhibition could paradoxically lead to a compensatory upregulation of the Nrf2 pathway as the cell attempts to counteract the increased aldehyde load.

-

Apoptosis Pathway: The accumulation of toxic aldehydes and the resulting oxidative stress can overwhelm cellular defense mechanisms, leading to the activation of apoptotic pathways. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, culminating in the activation of caspases and programmed cell death.

-

DNA Damage Response (DDR): Reactive aldehydes can directly damage DNA, leading to the activation of the DNA Damage Response pathway. This involves the recruitment of sensor proteins like ATM and ATR, which in turn activate downstream effectors to initiate cell cycle arrest and DNA repair, or if the damage is too severe, apoptosis.[6][7]

Below are diagrams illustrating these key pathways and a proposed experimental workflow for investigating the effects of this compound.

Caption: Inhibition of ALDH3A1 by this compound disrupts aldehyde detoxification, leading to cellular damage.

Caption: Oxidative stress from ALDH3A1 inhibition can activate the Nrf2 antioxidant response pathway.

Experimental Protocols

To investigate the effects of this compound on oxidative stress pathways, a series of in vitro experiments can be employed. The following are detailed methodologies for key assays.

ALDH3A1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting ALDH3A1 enzymatic activity.

Materials:

-

Recombinant human ALDH3A1 protein

-

This compound

-

NADP+

-

Aldehyde substrate (e.g., benzaldehyde or 4-HNE)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, NADP+ (final concentration ~1 mM), and varying concentrations of this compound. Include a vehicle control (DMSO).

-

Initiate the reaction by adding the aldehyde substrate (final concentration ~1 mM).

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Reactive Oxygen Species (ROS) Measurement

Objective: To quantify the intracellular levels of ROS in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known ALDH3A1 expression)

-

This compound

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time course (e.g., 1, 6, 12, 24 hours). Include a vehicle control.

-

After treatment, wash the cells with PBS and incubate them with DCFDA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.

-

Normalize the fluorescence values to the cell number or protein concentration to account for differences in cell viability.

Western Blot Analysis of Key Signaling Proteins

Objective: To assess the effect of this compound on the expression and activation of proteins involved in oxidative stress and apoptosis pathways.

Materials:

-

Cells treated with this compound as described above

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Nrf2, Keap1, HO-1, cleaved caspase-3, PARP, γH2AX) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Caption: A proposed experimental workflow to characterize the cellular effects of this compound.

Conclusion

This compound is a valuable tool for probing the function of ALDH3A1 in cellular responses to oxidative stress. Its ability to inhibit this key detoxifying enzyme provides a means to study the downstream consequences of aldehyde accumulation and the activation of compensatory and pro-apoptotic signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the mechanism of action of this compound and to explore its potential as a modulator of cellular responses in diseases characterized by oxidative stress, such as cancer. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Human aldehyde dehydrogenase 3A1 (ALDH3A1): biochemical characterization and immunohistochemical localization in the cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde dehydrogenase 3 family, member A1 - Wikipedia [en.wikipedia.org]

- 3. aldehyde dehydrogenase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde dehydrogenase 3A1 confers oxidative stress resistance accompanied by altered DNA damage response in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Target Validation of ALDH3A1-IN-2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALDH3A1-IN-2 has been identified as a potent inhibitor of ALDH3A1 with an IC50 of 1.29 μM. This technical guide outlines a comprehensive target validation strategy for this compound, detailing the requisite biochemical and cellular assays, experimental protocols, and data interpretation frameworks necessary to rigorously assess its therapeutic potential.

Biochemical Validation: Enzyme Inhibition and Selectivity

The initial phase of target validation focuses on the direct interaction of this compound with its intended target, ALDH3A1, and its specificity against other ALDH isozymes.

Quantitative Data Summary: Biochemical Assays

| Assay | Parameter | This compound | Reference Inhibitor (e.g., CB29) |

| ALDH3A1 Enzymatic Assay | IC50 (µM) | 1.29 | 16[5] |

| ALDH Isozyme Selectivity Panel | IC50 (µM) vs. ALDH1A1 | >100 (projected) | >250[5] |

| IC50 (µM) vs. ALDH1A2 | >100 (projected) | >250[5] | |

| IC50 (µM) vs. ALDH1A3 | >100 (projected) | >250[5] | |

| IC50 (µM) vs. ALDH1B1 | >100 (projected) | >250[5] | |

| IC50 (µM) vs. ALDH2 | >100 (projected) | >250[5] | |

| Enzyme Kinetics | Mode of Inhibition | Competitive (projected) | Competitive with aldehyde substrate[2] |

| Ki (nM) | To be determined | To be determined |

Experimental Protocols: Biochemical Assays

1. ALDH3A1 Enzymatic Activity and Inhibition Assay:

-

Principle: The enzymatic activity of ALDH3A1 is monitored by measuring the reduction of NAD(P)+ to NAD(P)H, which results in an increase in absorbance at 340 nm.[6]

-

Reagents:

-

Procedure:

-

In a 96-well UV-transparent plate, add assay buffer, ALDH3A1 enzyme, and varying concentrations of this compound.

-

Pre-incubate for 1 minute at room temperature.[5]

-

Initiate the reaction by adding the substrate (benzaldehyde) and cofactor (NADP+).

-

Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[5]

-

2. ALDH Isozyme Selectivity Profiling:

-

Principle: To assess the selectivity of this compound, its inhibitory activity is tested against a panel of other human ALDH isozymes.

-

Procedure:

-

Follow the same protocol as the ALDH3A1 inhibition assay, substituting ALDH3A1 with other purified recombinant ALDH isozymes (e.g., ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2).

-

Use appropriate substrates and cofactors for each isozyme (e.g., propionaldehyde and NAD+ for ALDH1A1 and ALDH2).[5]

-

Determine the IC50 values for each isozyme.

-

3. Enzyme Kinetics and Mechanism of Inhibition:

-

Principle: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

-

Procedure:

-

Perform the ALDH3A1 enzymatic assay with a fixed concentration of this compound and varying concentrations of the substrate (benzaldehyde).

-

Repeat the experiment with several different fixed concentrations of this compound.

-

Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Vmax and Km.

-

Analyze the data to determine the mode of inhibition and calculate the inhibition constant (Ki).

-

Visualization: Biochemical Validation Workflow

Caption: Workflow for the biochemical validation of this compound.

Cellular Target Validation: Phenotypic and Mechanistic Studies

Following successful biochemical validation, the next phase is to confirm that this compound engages its target in a cellular context and elicits the desired biological response.

Quantitative Data Summary: Cellular Assays

| Assay | Cell Line | Parameter | This compound | Control |

| Target Engagement | A549 (ALDH3A1-high) | ALDH3A1 activity in cell lysate | Dose-dependent inhibition | No inhibition |

| Cell Proliferation (MTT Assay) | A549 (ALDH3A1-high) | GI50 (µM) | To be determined | Not applicable |

| H1299 (ALDH3A1-high) | GI50 (µM) | To be determined | Not applicable | |

| BEAS-2B (ALDH3A1-low) | GI50 (µM) | Higher than cancer cells | Not applicable | |

| Colony Formation Assay | A549 (ALDH3A1-high) | % Inhibition of colony formation | To be determined | No inhibition |

| Apoptosis Assay (Annexin V/PI) | A549 (ALDH3A1-high) | % Apoptotic cells | To be determined | Baseline apoptosis |

| Chemosensitization | A549 (ALDH3A1-high) | Mafosfamide IC50 (µM) | Lower than Mafosfamide alone | Mafosfamide alone |

Experimental Protocols: Cellular Assays

1. ALDH3A1 Target Engagement in Cell Lysates:

-

Principle: To confirm that this compound can inhibit ALDH3A1 activity within the complex environment of a cell lysate.

-

Procedure:

-

Culture and harvest ALDH3A1-expressing cancer cells (e.g., A549).

-

Prepare cell lysates.

-

Perform the ALDH3A1 enzymatic assay as described previously, using the cell lysate as the enzyme source.[5]

-

Incubate the lysate with varying concentrations of this compound to determine its inhibitory effect.

-

2. Cell Proliferation Assay (MTT):

-

Principle: The MTT assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Procedure:

-

Seed cancer cells (e.g., A549, H1299) and a non-cancerous control cell line (e.g., BEAS-2B) in 96-well plates.[7]

-

Treat the cells with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), add MTT reagent to each well.

-

Incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Calculate the half-maximal growth inhibition (GI50) concentration.

-

3. Colony Formation Assay:

-

Principle: This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony, a measure of clonogenic survival.

-

Procedure:

-

Seed a low density of cells in 6-well plates.

-

Treat with this compound.

-

Allow the cells to grow for 10-14 days until visible colonies are formed.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies and calculate the percent inhibition of colony formation.

-

4. Apoptosis Assay (Annexin V/PI Staining):

-

Principle: Flow cytometry with Annexin V and propidium iodide (PI) staining is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Procedure:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and stain with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

5. Chemosensitization Assay:

-

Principle: To evaluate if inhibition of ALDH3A1 by this compound can enhance the cytotoxicity of chemotherapeutic agents that are metabolized by ALDH3A1.

-

Procedure:

-

Treat ALDH3A1-expressing cancer cells with a matrix of concentrations of both this compound and a relevant chemotherapeutic agent (e.g., mafosfamide, an active metabolite of cyclophosphamide).[2]

-

Assess cell viability using the MTT assay after a defined incubation period.

-

Determine the IC50 of the chemotherapeutic agent in the presence and absence of this compound to quantify the degree of sensitization.

-

Visualization: ALDH3A1 Signaling in Chemoresistance

Caption: Role of ALDH3A1 in chemotherapy resistance and the point of intervention for this compound.

Molecular Target Validation: Confirming On-Target Effects

To ensure that the observed cellular phenotypes are a direct consequence of ALDH3A1 inhibition, molecular techniques are employed to confirm target engagement and knockdown phenocopy.

Experimental Protocols: Molecular Assays

1. Western Blotting for ALDH3A1 Expression:

-

Principle: Western blotting is used to detect and quantify the levels of ALDH3A1 protein in different cell lines.

-

Procedure:

-

Prepare protein lysates from various cell lines.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for ALDH3A1.[8][9]

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

2. siRNA-mediated Knockdown of ALDH3A1:

-

Principle: Small interfering RNA (siRNA) is used to specifically silence the expression of the ALDH3A1 gene. The resulting phenotype should mimic the effects of the inhibitor, a phenomenon known as phenocopying.[10]

-

Procedure:

-

Transfect ALDH3A1-expressing cells with siRNA specifically targeting ALDH3A1 or a non-targeting control siRNA.[7]

-

After 48-72 hours, confirm the knockdown of ALDH3A1 protein expression by Western blotting.

-

Perform cellular assays (e.g., proliferation, apoptosis, chemosensitization) on the knockdown and control cells to determine if the genetic silencing of ALDH3A1 recapitulates the effects of this compound.

-

3. Immunofluorescence (IF) for ALDH3A1 Localization:

-

Principle: Immunofluorescence is used to visualize the subcellular localization of the ALDH3A1 protein.

-

Procedure:

-

Grow cells on coverslips and fix with 4% formaldehyde.[11]

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against ALDH3A1.[8]

-

Incubate with a fluorophore-conjugated secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope.

-

Visualization: Target Validation Logic

Caption: Logical framework for confirming on-target effects of this compound through phenocopying with siRNA.

Conclusion

The comprehensive target validation plan outlined in this guide provides a rigorous framework for evaluating the therapeutic potential of this compound. By systematically progressing from biochemical characterization to cellular and molecular studies, researchers can build a robust data package to support the advancement of this promising ALDH3A1 inhibitor. The successful completion of these studies will provide strong evidence for the on-target activity of this compound and its potential as a novel anti-cancer agent.

References

- 1. AI-driven development of ALDH3A1 selective inhibitors - American Chemical Society [acs.digitellinc.com]

- 2. Identification, kinetic and structural characterization of small molecule inhibitors of aldehyde dehydrogenase 3a1 (Aldh3a1) as an adjuvant therapy for reversing cancer chemo-resistance [scholarworks.indianapolis.iu.edu]

- 3. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-induced ALDH3A1 promotes the proliferation of non-small-cell lung cancer by regulating energy metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ALDH3A1 antibody (68036-1-Ig) | Proteintech [ptglab.com]

- 9. ALDH3A1 antibody (15578-1-AP) | Proteintech [ptglab.com]

- 10. mdpi.com [mdpi.com]

- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Structural Basis of Aldehyde Dehydrogenase 3A1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and kinetic basis for the inhibition of Aldehyde Dehydrogenase 3A1 (ALDH3A1), a key enzyme in cellular detoxification and a target of interest in cancer chemotherapy. This document synthesizes crystallographic data, enzyme kinetics, and cellular studies to elucidate the mechanism of selective ALDH3A1 inhibitors. The information presented herein is primarily based on studies of well-characterized benzimidazole-based inhibitors, offering a foundational understanding for the development of novel therapeutics targeting ALDH3A1.

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] The ALDH3A1 isoform is notably expressed in the cornea, where it contributes to UV radiation absorption and protects against oxidative stress by metabolizing lipid peroxidation products like 4-hydroxynonenal (4-HNE).[2][3][4] In certain cancers, including lung adenocarcinoma and glioblastoma, elevated levels of ALDH3A1 have been linked to chemoresistance, particularly to oxazaphosphorine drugs like cyclophosphamide.[1][5] ALDH3A1 detoxifies the active metabolite of cyclophosphamide, aldophosphamide, thereby reducing the drug's efficacy.[5] This has spurred the development of selective ALDH3A1 inhibitors to enhance the therapeutic window of such chemotherapeutic agents.

This guide focuses on the structural and mechanistic details of ALDH3A1 inhibition, using selective inhibitors as case studies to illustrate key molecular interactions and inform future drug design efforts.

Quantitative Data on ALDH3A1 Inhibition

The following tables summarize the kinetic and inhibitory data for selective ALDH3A1 inhibitors, providing a comparative overview of their potency and selectivity.

Table 1: Inhibitory Activity of Benzimidazole Analogues against ALDH3A1

| Compound | IC50 (µM) for ALDH3A1 | Notes | Reference |

| CB7 | 0.2 | Highly selective; no inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 up to 250 µM. | [5][6] |

| CB29 | 16 | Binds to the aldehyde substrate-binding site. | [1][7] |

Table 2: Kinetic Parameters of ALDH3A1 and the Effect of Inhibitors

| Enzyme/Condition | Substrate | K_m (µM) | V_max (nmol/min/mg) | Inhibition Type | K_i (µM) | Reference |

| Wild-type ALDH3A1 | Benzaldehyde | - | - | - | - | [1] |

| ALDH3A1 + CB7 | Benzaldehyde | - | - | Competitive (vs. aldehyde), Noncompetitive (vs. NADP+) | - | [5][6] |

| ALDH3A1 + CB29 | Benzaldehyde | - | - | Competitive | - | [1] |

| A549 cell lysate | Benzaldehyde (with NADP+) | - | 282 | - | - | [1] |

Note: Specific K_m and V_max values for the inhibitors were not detailed in the provided search results, but the inhibition type is described.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental procedures used to characterize ALDH3A1 inhibitors.

1. Aldehyde Dehydrogenase Activity Assays

The activity of ALDH isoenzymes and their inhibition are typically measured using a spectrophotometric assay. This assay monitors the production of NADH or NADPH at 340 nm.[8]

-

Reagents:

-

Procedure:

-

Enzyme is pre-incubated with the inhibitor (or DMSO as a control) for a set period (e.g., 2 minutes) in the assay buffer.[8]

-

The reaction is initiated by the addition of the substrate (benzaldehyde).

-

The increase in absorbance at 340 nm is monitored over time (e.g., every 10 seconds for 5 minutes) using a plate reader.[8]

-

Initial velocities are calculated from the linear portion of the reaction curve.

-

For IC50 determination, assays are performed with varying concentrations of the inhibitor.

-

To determine the mode of inhibition, assays are conducted with a fixed concentration of inhibitor and varying concentrations of either the substrate or the cofactor. The data is then plotted using a Lineweaver-Burk plot.[1]

-

2. X-ray Crystallography

Determining the crystal structure of ALDH3A1 in complex with an inhibitor provides a detailed view of the binding mode and the specific molecular interactions.

-

Crystallization:

-

Purified ALDH3A1 is concentrated to an appropriate level.

-

The inhibitor is added in molar excess to the protein solution.

-

The protein-inhibitor complex is subjected to crystallization screening using various crystallization conditions (e.g., different precipitants, pH, and temperature).

-

For the ALDH3A1-CB29 complex, triclinic crystals were obtained.[1]

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data is collected at a synchrotron source.

-

The data is processed, and the structure is solved by molecular replacement using a known ALDH3A1 structure as a model.

-

The inhibitor is modeled into the electron density map, and the structure is refined.[1]

-

3. Cellular Assays for Chemosensitization

These assays evaluate the ability of an ALDH3A1 inhibitor to enhance the cytotoxicity of chemotherapeutic agents in cancer cell lines.

-

Cell Lines:

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of the chemotherapeutic agent (e.g., mafosfamide) in the presence or absence of a fixed concentration of the ALDH3A1 inhibitor.

-

Cell viability is assessed after a set incubation period (e.g., 72 hours) using a standard assay such as the MTT or CellTiter-Glo assay.

-

The potentiation of the chemotherapeutic agent's effect by the inhibitor is determined by comparing the dose-response curves.

-

Structural Basis of Inhibition and Signaling Pathways

The structural and kinetic studies of inhibitors like CB7 and CB29 have revealed that they achieve their selectivity by binding to the aldehyde-binding pocket of ALDH3A1.[1][5]

Mechanism of ALDH3A1 Catalysis and Inhibition

The catalytic cycle of ALDH3A1 involves the nucleophilic attack of the catalytic cysteine residue (Cys243) on the aldehyde substrate, followed by hydride transfer to the NAD(P)+ cofactor to form a thioester intermediate. This intermediate is then hydrolyzed to release the carboxylic acid product.

Caption: The catalytic cycle of ALDH3A1.

Competitive inhibitors like CB7 and CB29 occupy the aldehyde-binding site, preventing the substrate from accessing the catalytic cysteine residue. The selectivity of these inhibitors for ALDH3A1 over other isoforms, such as ALDH1A1 and ALDH2, is attributed to differences in the residues lining this pocket. A key difference is the presence of a glutamine residue (Q122) in ALDH3A1 at a position where a tryptophan is found in ALDH1A1 and ALDH2.[6] This structural variance allows for the design of inhibitors that specifically fit the ALDH3A1 active site.

ALDH3A1 in Cancer Chemoresistance

ALDH3A1 contributes to chemoresistance by detoxifying aldehyde-containing drugs. The inhibition of ALDH3A1 can restore sensitivity to these drugs.

Caption: Role of ALDH3A1 in cyclophosphamide resistance and its inhibition.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing a novel ALDH3A1 inhibitor follows a logical progression from initial screening to cellular validation.

References

- 1. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde dehydrogenase 3 family, member A1 - Wikipedia [en.wikipedia.org]

- 3. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Aldh3A1-IN-2 and Its Impact on Aldehyde Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical for the detoxification of endogenous and exogenous aldehydes, which are often cytotoxic and genotoxic. The ALDH3A1 isoform is notably expressed in various tissues, including the cornea and stomach, and has been implicated in cellular protection against oxidative stress.[1][2][3] In the context of oncology, elevated ALDH3A1 expression is associated with resistance to certain chemotherapeutic agents, making it a compelling target for drug development.[4][5] This technical guide focuses on Aldh3A1-IN-2, a potent inhibitor of ALDH3A1, and its effects on aldehyde metabolism. We will explore the quantitative data available, detail relevant experimental protocols, and visualize the underlying biochemical pathways and experimental workflows.

This compound: Quantitative Inhibition Data

This compound has been identified as a potent inhibitor of the ALDH3A1 enzyme. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (µM) | Reference |

| This compound | ALDH3A1 | 1.29 | [6] |

This table clearly indicates the potency of this compound in inhibiting ALDH3A1 activity. Further quantitative analysis would be required to determine its selectivity over other ALDH isoforms and its efficacy in a cellular context.

Core Experimental Protocols

To thoroughly characterize the effect of this compound on aldehyde metabolism, a series of in vitro and cell-based assays are necessary. The following protocols are foundational for such an investigation.

ALDH3A1 Enzymatic Activity Assay

This protocol is designed to measure the catalytic activity of ALDH3A1 in the presence and absence of this compound to confirm its inhibitory effect and determine its kinetic parameters.

Materials:

-

Recombinant human ALDH3A1 protein

-

This compound

-

Substrate: Benzaldehyde or 4-Hydroxy-2-nonenal (4-HNE)

-

Cofactor: NADP+

-

Assay Buffer: 100 mM sodium pyrophosphate, pH 8.0

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, NADP+ (final concentration 2.5 mM), and varying concentrations of this compound.

-

Add recombinant ALDH3A1 protein to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the aldehyde substrate (e.g., benzaldehyde to a final concentration of 5 mM).

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.[7]

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the velocities against the inhibitor concentrations to determine the IC50 value.

Cellular Aldehyde Level Quantification

This protocol aims to measure the accumulation of intracellular aldehydes following the inhibition of ALDH3A1 by this compound.

Materials:

-

Cell line with endogenous or overexpressed ALDH3A1 (e.g., A549 lung cancer cells)

-

This compound

-

Aldehyde quantification kit or method (e.g., HPLC-based derivatization, fluorescent probes)[8][9][10]

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

Procedure:

-

Culture the selected cell line to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Optionally, expose the cells to an exogenous source of aldehydes (e.g., 4-HNE) to challenge the metabolic pathway.

-

Harvest and lyse the cells.

-

Quantify the total protein concentration in each lysate.

-

Measure the aldehyde concentration in the lysates using a chosen method. For example, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis.[10]

-

Normalize the aldehyde levels to the total protein concentration.

-

Compare the aldehyde levels in treated versus untreated cells to determine the effect of ALDH3A1 inhibition.

Cell Viability and Cytotoxicity Assays

This protocol assesses the impact of ALDH3A1 inhibition on cell survival, particularly in the context of aldehyde-induced stress.

Materials:

-

Cell line of interest

-

This compound

-

Cytotoxic aldehyde (e.g., 4-HNE, mafosfamide)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with this compound alone, the cytotoxic aldehyde alone, or a combination of both.

-

Include untreated cells as a control.

-

Incubate for a period relevant to the cytotoxic agent's mechanism of action (e.g., 48-72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the appropriate signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the percentage of viable cells relative to the untreated control.

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex relationships in cellular metabolism and experimental design.

Caption: ALDH3A1 metabolizes toxic aldehydes to less harmful carboxylic acids.

Caption: Experimental workflow for evaluating this compound's effects.

Signaling Pathways Implicated with ALDH3A1 Function

ALDH3A1 is not merely a detoxification enzyme; it is also involved in various signaling pathways that influence cell fate, particularly in cancer. Its inhibition can therefore have broader consequences than just aldehyde accumulation.

In some cancers, ALDH3A1 expression is linked to pathways that promote cell proliferation and metastasis, such as the p53/BAG1 axis and epithelial-mesenchymal transition (EMT).[4][11] Conversely, in oral squamous cell carcinoma, ALDH3A1 can act as a tumor suppressor by inhibiting the IL-6/STAT3 signaling pathway.[12] Furthermore, ALDH3A1 has been shown to influence energy metabolism through the HIF-1α/LDHA pathway.[13] The loss of ALDH3A1 function has also been linked to mitochondrial dysfunction.[14]

References

- 1. aldehyde-dehydrogenase-inhibitors-a-comprehensive-review-of-the-pharmacology-mechanism-of-action-substrate-specificity-and-clinical-application - Ask this paper | Bohrium [bohrium.com]

- 2. Aldehyde dehydrogenase 3 family, member A1 - Wikipedia [en.wikipedia.org]

- 3. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal-dtt.org [journal-dtt.org]

- 5. Dual disruption of aldehyde dehydrogenases 1 and 3 promotes functional changes in the glutathione redox system and enhances chemosensitivity in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02025H [pubs.rsc.org]

- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldehydes Analysis Service - Creative Proteomics [creative-proteomics.com]

- 11. jcancer.org [jcancer.org]

- 12. ALDH3A1 acts as a prognostic biomarker and inhibits the epithelial mesenchymal transition of oral squamous cell carcinoma through IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Study of ALDH3A1 Biology Using Selective Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and scientific rationale for utilizing selective inhibitors to investigate the biological functions of Aldehyde Dehydrogenase 3A1 (ALDH3A1). While specific public data for a compound designated "Aldh3A1-IN-2" is not available, this document outlines the established experimental framework for characterizing any potent and selective ALDH3A1 inhibitor, using publicly available data for well-described inhibitors like the benzimidazole analog CB7 as a reference.

Introduction to ALDH3A1

Aldehyde Dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in cellular detoxification, primarily responsible for the NAD(P)+-dependent oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] These reactive aldehydes can be byproducts of lipid peroxidation, such as 4-hydroxynonenal (4-HNE), or metabolites of xenobiotics, including the active metabolites of the chemotherapeutic agent cyclophosphamide.[1][3]

ALDH3A1 is highly expressed in tissues frequently exposed to environmental stress, such as the cornea, stomach, and lungs. Beyond its detoxification role, ALDH3A1 has been implicated in various cellular processes, including:

-

Oxidative Stress Response: Protects cells from aldehyde-induced damage and apoptosis.[3]

-

Cancer Chemoresistance: Contributes to resistance to oxazaphosphorine drugs like cyclophosphamide by metabolizing the active intermediate, aldophosphamide, into an inactive form.[1][2][4]

-

Cell Proliferation and Cycle Regulation: Its expression has been linked to changes in cell proliferation rates and cell cycle progression.

-

Cancer Stem Cells (CSCs): ALDH3A1 is considered a potential marker for CSCs in several types of cancer.

Given its significant roles in both normal physiology and pathology, particularly in cancer, the development and characterization of selective ALDH3A1 inhibitors are of high interest for both basic research and therapeutic applications.

Characterizing a Selective ALDH3A1 Inhibitor

A thorough investigation of a novel ALDH3A1 inhibitor involves a multi-faceted approach, encompassing biochemical characterization, cellular activity assessment, and determination of its mechanism of action.

Biochemical and Biophysical Characterization

The initial step is to determine the inhibitor's potency, selectivity, and mode of action against the purified recombinant ALDH3A1 enzyme.

Table 1: Example Biochemical Data for Known Selective ALDH3A1 Inhibitors

| Compound Class | Example Compound | ALDH3A1 IC50 (µM) | ALDH3A1 K_i (µM) | Mechanism of Inhibition (vs. Aldehyde) | Selectivity Notes | Reference(s) |

| Benzimidazole | CB7 | 0.2 | 0.082 | Competitive | No inhibition of ALDH1A1, 1A2, 1A3, 1B1, or ALDH2 up to 250 µM. | [1][4][5] |

| Diarylamine | CB29 | 16 | 4.7 | Substrate-binding site directed | No inhibition of ALDH1A1, 1A2, 1A3, 1B1, or ALDH2 up to 250 µM. | [2][6] |

| Indole-2,3-dione | Compound 20 | - | - | Competitive (forms adduct with Cys243) | Can be adapted for selectivity against ALDH1A1, ALDH2, or ALDH3A1. | [7][8] |

Cellular Activity

Evaluating the inhibitor in a cellular context is crucial to confirm its activity and understand its biological consequences.

Table 2: Example Cellular Activity Data for Known ALDH3A1 Inhibitors

| Cell Line | ALDH3A1 Expression | ALDH1A1 Expression | Effect of Inhibitor (e.g., CB7) on Mafosfamide ED50 | Rationale | Reference(s) |

| SF767 (Glioblastoma) | High | None Detected | Significant decrease (sensitization) | ALDH3A1 is the primary enzyme for mafosfamide detoxification. | [1][2] |

| A549 (Lung Adenocarcinoma) | High | High | Moderate decrease (sensitization) | Both ALDH3A1 and ALDH1A1 contribute to mafosfamide detoxification. | [1][2] |

| CCD-13Lu (Normal Lung Fibroblast) | None Detected | None Detected | No significant change | Cells lack the target enzyme for mafosfamide detoxification. | [1][2] |

Experimental Protocols

Recombinant ALDH3A1 Expression and Purification

-

Method: Human ALDH3A1 is typically expressed in E. coli or insect cells (e.g., Sf9) and purified using affinity chromatography, such as Ni-NTA for His-tagged proteins.[2]

-

Quality Control: Purity should be assessed by SDS-PAGE, and enzyme activity confirmed before use in kinetic assays.

ALDH3A1 Enzymatic Activity Assay

This is the foundational assay to determine inhibitor potency (IC50).

-

Principle: The enzymatic activity of ALDH3A1 is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H from the reduction of NAD(P)+ during aldehyde oxidation.[2]

-

Reagents:

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.5.

-

Co-enzyme: 1.5 mM NADP+.

-

Substrate: 1 mM Benzaldehyde (a preferred substrate for ALDH3A1).

-

Enzyme: Purified recombinant human ALDH3A1.

-

Inhibitor: Serially diluted concentrations of the test compound (e.g., this compound).

-

-

Procedure:

-

In a 96-well UV-transparent plate, add assay buffer, NADP+, and the inhibitor at various concentrations.

-

Add the purified ALDH3A1 enzyme and incubate for a short period (e.g., 1-5 minutes) at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding the benzaldehyde substrate.

-

Immediately measure the change in absorbance at 340 nm over time using a microplate reader.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Enzyme Kinetic Studies (Mechanism of Inhibition)

-

Principle: To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the aldehyde substrate, the enzymatic assay is performed with varying concentrations of both the substrate and the inhibitor.

-

Procedure:

-

Set up reactions as in the activity assay, but with a matrix of concentrations for both the inhibitor (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki) and the substrate (e.g., varying concentrations of benzaldehyde).

-

Measure the initial velocities for each condition.

-

Generate a Lineweaver-Burk or Michaelis-Menten plot.

-